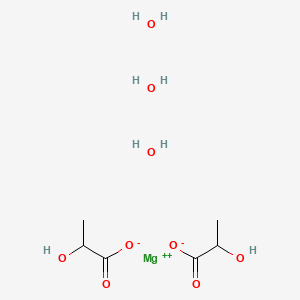

Magnesium 2-hydroxypropanoate trihydrate

Übersicht

Beschreibung

Magnesium 2-hydroxypropanoate trihydrate is a useful research compound. Its molecular formula is C6H12MgO7 and its molecular weight is 220.46028. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Magnesium 2-hydroxypropanoate trihydrate, also known as magnesium lactate trihydrate, primarily targets the magnesium-dependent enzymes in the body . Magnesium is the fourth most common cation in the body and the second most common intracellular cation after potassium . It has a fundamental role as a co-factor in more than 300 enzymatic reactions involving energy metabolism and nucleic acid synthesis .

Mode of Action

This compound interacts with its targets by providing the necessary magnesium ions. These ions are involved in several processes including hormone receptor binding, gating of calcium channels, transmembrane ion flux, regulation of adenylate cyclase, muscle contraction, neuronal activity, control of vasomotor tone, cardiac excitability, and neurotransmitter release . In many of its actions, magnesium has been likened to a physiological calcium antagonist .

Biochemical Pathways

The compound affects various biochemical pathways where magnesium acts as a co-factor. For instance, it plays a central role in the formation of adenosine triphosphate (ATP), the main source of energy in cells . It’s also involved in the transphosphorylation reactions in photosynthesis .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound has low gastrointestinal absorption . The compound’s skin permeation is also low .

Result of Action

The primary result of the action of this compound is the provision of magnesium ions necessary for various biochemical reactions. This can help prevent and treat magnesium deficiencies . In medicine, various magnesium salts may be used in laxative and antacid products .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the pH of the environment . It’s highly soluble in water and slightly soluble in alcohol . The compound should be stored in a dry room temperature environment .

Biochemische Analyse

Biochemical Properties

Magnesium 2-hydroxypropanoate trihydrate plays a significant role in various biochemical reactions. Magnesium is the second most abundant cation in mammalian cells and is essential for numerous cellular processes including enzymatic reactions, ion channel functions, metabolic cycles, cellular signaling, and DNA/RNA stabilities .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by maintaining Mg2+ within optimal levels according to the biological context, such as cell types, developmental stages, extracellular environments, and pathophysiological conditions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is involved in the activation of the AMPK/mTOR pathway, which stimulates autophagy, a cell survival mechanism for clearing excess lipids in hepatocytes .

Metabolic Pathways

This compound is involved in various metabolic pathways. Magnesium plays a pivotal role in energy production and specific functions in every cell in the body .

Biologische Aktivität

Magnesium 2-hydroxypropanoate trihydrate, also known as magnesium lactate trihydrate, is a magnesium salt derived from lactic acid with the chemical formula and a molecular weight of 256.49 g/mol. This compound is notable for its high solubility in water, which enhances its bioavailability and makes it useful in nutritional supplements and food additives. This article explores the biological activity of this compound, focusing on its physiological roles, antioxidant properties, and potential therapeutic applications.

Physiological Role of Magnesium

Magnesium is an essential mineral involved in numerous biological processes, including:

- Muscle Contraction : Magnesium plays a critical role in muscle function by regulating calcium levels within muscle cells, which is vital for muscle contraction and relaxation.

- Nerve Transmission : It is crucial for proper nerve function, influencing neurotransmitter release and nerve impulse transmission.

- DNA and RNA Synthesis : Magnesium acts as a cofactor for many enzymes involved in nucleic acid synthesis, impacting cellular replication and repair.

Research indicates that magnesium supplementation can alleviate symptoms of deficiency, such as muscle cramps and spasms, particularly during pregnancy.

Antioxidant Properties

Recent studies have highlighted the potential antioxidant properties of this compound. Magnesium may contribute to reducing oxidative stress within cells by:

- Scavenging Free Radicals : Magnesium can help neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

- Enhancing Antioxidant Enzyme Activity : Magnesium is known to activate various antioxidant enzymes, such as superoxide dismutase (SOD), which play a role in detoxifying harmful radicals .

Case Studies

- Magnesium Deficiency in Pregnancy : A study involving pregnant women demonstrated that magnesium supplementation significantly reduced the incidence of muscle cramps and improved overall maternal well-being. Women receiving magnesium lactate showed a marked decrease in reported symptoms compared to the placebo group.

- Antioxidant Effects in Cell Cultures : In vitro studies have shown that this compound can reduce oxidative stress markers in cell cultures exposed to high levels of ROS. Cells treated with this compound exhibited lower levels of lipid peroxidation and higher activities of antioxidant enzymes compared to untreated controls .

Comparative Analysis with Other Magnesium Compounds

The following table compares this compound with other common magnesium salts regarding their solubility and bioavailability:

| Compound | Chemical Formula | Molecular Weight | Solubility (g/100 mL) | Bioavailability |

|---|---|---|---|---|

| Magnesium 2-hydroxypropanoate | C6H10MgO6 | 256.49 g/mol | High | High |

| Magnesium lactate | C6H16MgO9 | 202.45 g/mol | Moderate | Moderate |

| Magnesium citrate | C6H6MgO7 | 214.41 g/mol | Moderate | High |

| Magnesium aspartate | C4H7MgN2O4 | 182.41 g/mol | Low | Moderate |

This compound stands out due to its superior solubility and bioavailability compared to other magnesium compounds, making it particularly effective for dietary supplementation aimed at correcting deficiencies.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Characteristics

- Chemical Formula : C₃H₆MgO₃·3H₂O

- Molecular Weight : 256.49 g/mol

- Appearance : White to off-white solid

- Solubility : Highly soluble in water

- Melting Point : Approximately 41°C

- Boiling Point : Around 227.6°C at 760 mmHg

Nutritional Supplementation

Magnesium is an essential mineral involved in numerous physiological processes, including muscle contraction, nerve transmission, and DNA synthesis. Magnesium 2-hydroxypropanoate trihydrate serves as a dietary supplement to prevent or treat magnesium deficiency. Its high solubility enhances absorption in the gastrointestinal tract, making it effective for:

- Alleviating Symptoms of Magnesium Deficiency : Research indicates that magnesium supplementation can reduce symptoms such as muscle cramps and spasms, particularly during pregnancy .

- Supporting Cellular Functions : Magnesium plays a crucial role in over 300 enzymatic reactions, including energy production and protein synthesis .

Clinical Applications

Recent studies have highlighted the clinical relevance of magnesium supplementation using this compound:

-

Bioavailability Studies :

- A comparative study assessed the bioavailability of various magnesium supplements, including this compound. Results showed significant increases in plasma magnesium levels after ingestion, indicating its effective absorption compared to other forms like magnesium oxide and citrate .

- The study utilized a double-blind, placebo-controlled design to evaluate serum magnesium concentrations over time, demonstrating the compound's superior bioavailability profile .

-

Chronic Disease Management :

- Magnesium deficiency has been linked to several chronic conditions, including cardiovascular diseases and diabetes. Increasing dietary magnesium intake has shown potential in reducing systemic inflammation markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) . this compound may contribute to these benefits due to its bioactive properties.

Food Industry Applications

This compound is utilized as a food additive due to its nutritional benefits:

- Fortification of Foods : It is added to various food products to enhance their magnesium content, supporting public health initiatives aimed at reducing dietary deficiencies.

- Improving Nutritional Profiles : The compound's high solubility allows for effective incorporation into beverages and functional foods without altering taste or texture.

Eigenschaften

IUPAC Name |

magnesium;2-hydroxypropanoate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.Mg.3H2O/c2*1-2(4)3(5)6;;;;/h2*2,4H,1H3,(H,5,6);;3*1H2/q;;+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLQXUYQWUDJLB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16MgO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6150-84-1, 18917-93-6 | |

| Record name | Magnesium lactate trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006150841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, bis[2-(hydroxy-.kappa.O)propanoato-.kappa.O]-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di(lactato-O1,O2)magnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM LACTATE TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0890ENQ6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.